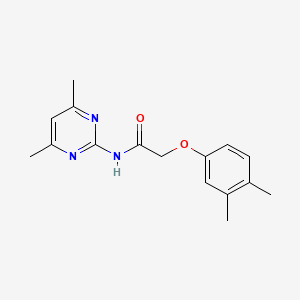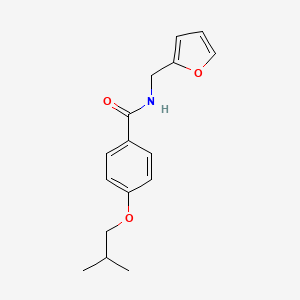![molecular formula C15H15BrN2O3 B5820200 2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide, commonly known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMH belongs to the class of hydrazides and is synthesized by the reaction of 2-bromophenol with 5-methyl-2-furancarboxaldehyde in the presence of propanohydrazide.
Mécanisme D'action
The mechanism of action of BMH is not yet fully understood. However, it is believed that BMH exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. BMH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, BMH has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
BMH has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. BMH has also been found to increase the levels of glutathione (GSH), an antioxidant that plays a key role in protecting cells from oxidative damage. In addition, BMH has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
BMH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, BMH has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies. However, there are some limitations to using BMH in lab experiments. For example, its mechanism of action is not yet fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. In addition, the optimal dosage and administration route of BMH for different therapeutic applications are not yet known.
Orientations Futures
There are several future directions for research on BMH. One direction is to further investigate its anti-tumor and anti-inflammatory effects in animal models and human clinical trials. Another direction is to elucidate its mechanism of action and molecular targets, which could lead to the development of more targeted and effective therapies. Additionally, more research is needed to determine the optimal dosage and administration route of BMH for different therapeutic applications. Finally, the potential side effects and toxicity of BMH in humans need to be thoroughly evaluated before it can be used in clinical practice.
Méthodes De Synthèse
The synthesis of BMH involves the reaction of 2-bromophenol with 5-methyl-2-furancarboxaldehyde in the presence of propanohydrazide. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure BMH.
Applications De Recherche Scientifique
BMH has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. BMH has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, BMH has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-10-7-8-12(20-10)9-17-18-15(19)11(2)21-14-6-4-3-5-13(14)16/h3-9,11H,1-2H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHDDDDSDADIES-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(C)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(C)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)


![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)






![2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)